A Technical Guide to the Mechanism of Action of GW274150 Phosphate: A Potent and Selective iNOS Inhibitor
A Technical Guide to the Mechanism of Action of GW274150 Phosphate: A Potent and Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW274150, chemically described as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This technical guide delineates the core mechanism of action of GW274150, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biochemical interactions and experimental evaluation. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of GW274150's properties and its potential as a therapeutic agent in conditions associated with elevated iNOS activity.
Core Mechanism of Action
GW274150 is a time-dependent and potent inhibitor of human inducible nitric oxide synthase (iNOS).[1][2][3] Its mechanism is characterized by the following key features:
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Arginine-Competitive: GW274150 acts as a competitive inhibitor with respect to the substrate L-arginine, binding to the active site of the iNOS enzyme.[1][2][4][5]
-
NADPH-Dependent: The inhibitory action of GW274150 is dependent on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a critical cofactor for NOS activity.[1][2][4] The inhibition of iNOS by GW274150 is irreversible in the presence of NADPH.[1] When NADPH is omitted during preincubation, the inhibition is reversible.[1]
-
High Selectivity: A defining characteristic of GW274150 is its remarkable selectivity for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][2][4][5] This selectivity is crucial for therapeutic applications, as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms, which are involved in vital physiological processes such as blood pressure regulation and neurotransmission.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of GW274150.
Table 1: In Vitro Potency of GW274150 Against Nitric Oxide Synthase Isoforms
| Parameter | Human iNOS | Human eNOS | Human nNOS | Rodent iNOS | Rodent nNOS | Cell-based (J774) iNOS |
| IC₅₀ | 2.19 µM[6][7] | - | - | - | - | 0.2 ± 0.04 µM[1][2] |
| K_d | <40 nM[1][2] | - | - | - | - | - |
| K_i | - | 185 ± 32 µM[1] | 4.57 ± 0.23 µM[1] | - | - | - |
Table 2: Selectivity of GW274150 for iNOS
| Comparison | Selectivity Fold |
| Human iNOS vs. Human eNOS | >5800-fold (steady state)[1] |
| Human iNOS vs. Human nNOS | >114-fold (steady state)[1] |
| Rat iNOS vs. Rat eNOS (intact tissue) | >260-fold[1][2] |
| Rat iNOS vs. Rat nNOS (intact tissue) | 219-fold[1][2] |
Table 3: In Vivo Efficacy and Pharmacokinetics of GW274150
| Parameter | Species | Value | Route of Administration |
| ED₅₀ (LPS-induced plasma NOx) | Mouse | 3.2 ± 0.7 mg/kg (after 14h)[1][2] | Intraperitoneal (i.p.) |
| ED₅₀ (LPS-induced plasma NOx) | Mouse | 3.8 ± 1.5 mg/kg (after 14h)[1][2] | Oral |
| ED₅₀ (Rat aortic rings) | Rat | 1.15 ± 0.6 µM[1] | - |
| Terminal Half-life | Rat & Mouse | ~6 hours[1][2] | - |
| Oral Bioavailability | Rat & Mouse | >90%[1][2] | Oral |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GW274150 and the experimental workflows used for its characterization.
Caption: Mechanism of GW274150 action on the iNOS pathway.
Caption: Experimental workflows for assessing GW274150 inhibition.
Experimental Protocols
In Vitro NOS Enzyme Inhibition Assay (Oxyhemoglobin Assay)
This assay measures the activity of purified NOS isoforms by monitoring the conversion of oxyhemoglobin to methemoglobin by nitric oxide.
-
Enzyme Source: Purified recombinant human iNOS, eNOS, or nNOS.[1]
-
Reaction Mixture: The final assay mixture typically contains:
-
HEPES buffer (100 mM)
-
Dithiothreitol (DTT, 100 µM)
-
MgCl₂ (0.8 mM)
-
Oxyhemoglobin (5 µM)
-
L-arginine (at varying concentrations for Kᵢ determination, e.g., 2 mM for standard assays)
-
NADPH (100 µM)
-
FAD (1 µM)
-
FMN (1 µM)
-
Calmodulin (100 nM, for eNOS and nNOS)
-
Tetrahydrobiopterin (BH₄, 10 µM)[1]
-
-
Procedure:
-
Purified NOS enzyme is pre-incubated with varying concentrations of GW274150. For time-dependent inhibition studies, this pre-incubation can be extended (e.g., 15 minutes).[1]
-
The reaction is initiated by the addition of the substrate mixture.
-
The initial rate of oxyhemoglobin oxidation is monitored spectrophotometrically at 37°C.[1]
-
For Kᵢ determinations, initial rates are measured over short intervals (e.g., 0-5 minutes for iNOS, 0-10 minutes for eNOS and nNOS) across a range of L-arginine and GW274150 concentrations.[1]
-
IC₅₀ and Kᵢ values are calculated by fitting the data to appropriate enzyme inhibition models.[1]
-
Cellular iNOS Inhibition Assay (J774 Macrophage Model)
This assay evaluates the ability of GW274150 to inhibit iNOS activity within a cellular context.
-
Cell Line: J774 murine macrophage cell line is commonly used as it can be stimulated to express high levels of iNOS.[1][3]
-
Procedure:
-
J774 cells are cultured in appropriate media.
-
iNOS expression is induced by stimulating the cells with lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ).[8]
-
The stimulated cells are then treated with varying concentrations of GW274150 for a specified period.
-
The cell culture supernatant is collected.
-
The concentration of nitrite (a stable breakdown product of NO) in the supernatant is quantified using the Griess reagent.[9][10][11]
-
The IC₅₀ value is determined by measuring the concentration of GW274150 that causes a 50% reduction in nitrite production compared to untreated, stimulated cells.
-
In Vivo iNOS Inhibition Assay (LPS-Induced NOx Production in Mice)
This model assesses the in vivo efficacy of GW274150.
-
Animal Model: Male CD-1 mice are often used.[1]
-
Procedure:
-
Mice are challenged with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and iNOS expression.[1]
-
GW274150 is administered orally or intraperitoneally at various doses and at a specified time point relative to the LPS challenge (e.g., 4 hours post-LPS).[1]
-
Blood samples are collected at different time points after GW274150 administration (e.g., 6, 12, 18, 24 hours post-LPS).[1]
-
Plasma is separated, and the total levels of nitrate (B79036) and nitrite (NOx) are measured, often using the Griess assay following the reduction of nitrate to nitrite.[1][12]
-
The ED₅₀ is calculated as the dose of GW274150 that produces a 50% inhibition of the LPS-induced increase in plasma NOx levels at a specific time point.[1][2]
-
Concluding Remarks
GW274150 is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism as an L-arginine competitive, NADPH-dependent inhibitor has been thoroughly established through a variety of in vitro and in vivo experimental models. The high degree of selectivity for iNOS over constitutive isoforms, coupled with favorable pharmacokinetic properties such as high oral bioavailability and a long half-life, underscores its potential as a valuable tool for investigating the role of iNOS in pathophysiology and as a candidate for therapeutic development in inflammatory and other iNOS-mediated diseases.[4][12][13]
References
- 1. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition or knock out of Inducible nitric oxide synthase result in resistance to bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular model for screening neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
